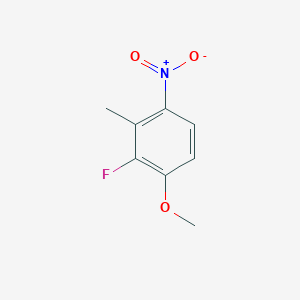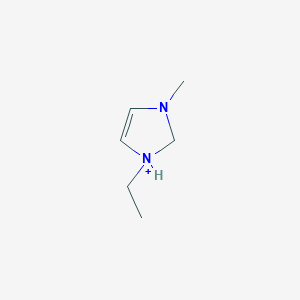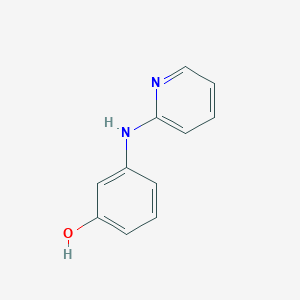
6-phenyl-6,7-dihydro-5H-quinolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Phenyl-6,7-dihydro-5H-quinolin-8-one is a heterocyclic compound with the molecular formula C15H13NO It belongs to the quinoline family and is characterized by a phenyl group attached to the quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-6,7-dihydro-5H-quinolin-8-one typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Phenyl-6,7-dihydro-5H-quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as halogens, nitro groups, and alkyl chains.
科学的研究の応用
6-Phenyl-6,7-dihydro-5H-quinolin-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-quinolin-8-one: Lacks the phenyl group and has different chemical properties and applications.
6-Phenyl-5,6,7,8-tetrahydroquinoline: Similar structure but fully saturated quinoline ring.
6-Phenylquinoline: Lacks the dihydro component, leading to different reactivity and applications.
Uniqueness
6-Phenyl-6,7-dihydro-5H-quinolin-8-one is unique due to the presence of both the phenyl group and the partially saturated quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
6-phenyl-6,7-dihydro-5H-quinolin-8-one |
InChI |
InChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2 |
InChIキー |
IJRZSLJQUOLLSZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B8625023.png)






